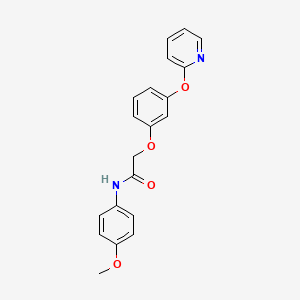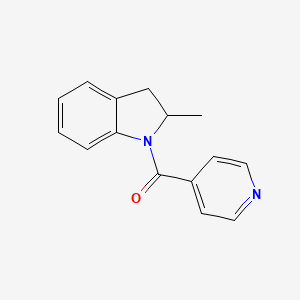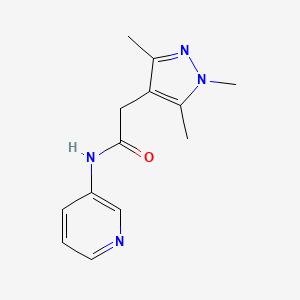
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of the neurotransmitter GABA, which is essential for regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to a range of potential therapeutic applications.
Mecanismo De Acción
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 works by inhibiting the enzyme GABA-AT, which is responsible for breaking down the neurotransmitter GABA. By inhibiting GABA-AT, 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic activity has been linked to the therapeutic effects of 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 administration have been shown to have a range of biochemical and physiological effects. These effects include increased inhibition of neuronal activity, reduced excitability of neurons, and modulation of various neurotransmitter systems. The net effect of these changes is an overall reduction in brain activity, which can be beneficial in certain neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 has several advantages for lab experiments. It is a potent and selective inhibitor of GABA-AT, which allows for precise modulation of GABAergic neurotransmission. 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 is also stable and can be synthesized in large quantities. However, there are limitations to its use in lab experiments. 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 has a short half-life in vivo, which can make dosing and administration challenging. Additionally, its effects on other neurotransmitter systems can complicate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115. One area of interest is its potential use as a treatment for addiction, particularly for cocaine and methamphetamine addiction. Another area of interest is its potential use in the treatment of cognitive impairments associated with aging and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 and its effects on other neurotransmitter systems.
Métodos De Síntesis
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process is complex and requires expertise in organic chemistry. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 can be produced in large quantities for research purposes.
Aplicaciones Científicas De Investigación
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have efficacy in preclinical models of several neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 has also been investigated as a potential treatment for cognitive impairments associated with aging and Alzheimer's disease.
Propiedades
IUPAC Name |
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-15(18-14-8-4-11-17-12-14)16(9-5-10-16)13-6-2-1-3-7-13/h1-4,6-8,11-12H,5,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVWNSRRDGIRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)carbamoyl]benzoate](/img/structure/B7538235.png)






![Pyrrolidin-1-yl-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7538291.png)
![4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7538304.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B7538321.png)

![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B7538332.png)
![3-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]-4-fluorobenzoic acid](/img/structure/B7538343.png)